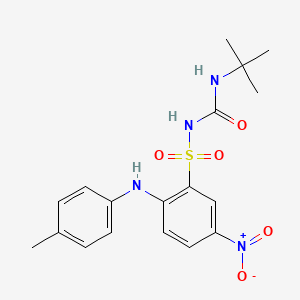

BMS-378806

描述

BMS-378806 is a potent HIV-1 attachment inhibitor that interferes with the interaction between the HIV-1 glycoprotein 120 (gp120) and the CD4 receptor on host cells . This compound has shown significant promise in the treatment of HIV-1 by selectively inhibiting the binding of gp120 to the CD4 receptor, thereby preventing the virus from entering host cells .

科学研究应用

BMS-378806 has been extensively studied for its applications in the field of HIV research . It has shown efficacy in inhibiting the replication of various HIV-1 strains by blocking the gp120-CD4 interaction . This compound is also used in biochemical assays to study the mechanisms of HIV entry into host cells and to develop new therapeutic strategies .

作用机制

Target of Action

BMS-378806, also known as BMS-806, is a potent and selective HIV-1 attachment inhibitor . Its primary target is the HIV-1 envelope glycoprotein 120 (gp120) . The gp120 protein is critical for the virus’s ability to infect host cells as it facilitates the virus’s attachment to the host T-cell surface glycoprotein CD4 .

Mode of Action

This compound works by interfering with the interaction between the HIV-1 gp120 protein and the host T-cell surface glycoprotein CD4 . It selectively inhibits the binding of HIV-1 gp120 to the CD4 receptor . This inhibition blocks the necessary conformational changes in the gp120 protein that are required for the virus to enter host cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV-1 entry pathway . By blocking the interaction between gp120 and the CD4 receptor, this compound prevents the virus from entering host cells . This disruption of the viral entry process effectively inhibits the replication of the virus .

Pharmacokinetics

This compound exhibits improved pharmaceutical and pharmacokinetic activities . It is metabolized by CYP450 1A2, 2D6, and 3A4 . This metabolism suggests that this compound is unlikely to lead to severe drug-drug interactions . .

Result of Action

The primary result of this compound’s action is the inhibition of HIV-1 replication . By preventing the virus from entering host cells, this compound effectively stops the virus from replicating and spreading . This inhibition can help to control the progression of HIV-1 infection .

Action Environment

The action of this compound is influenced by the biological environment within the host organism . Factors such as the presence of other medications, the individual’s immune response, and the genetic diversity of the HIV-1 virus can all impact the efficacy and stability of this compound . .

生化分析

Biochemical Properties

Bms-378806 selectively inhibits the binding of HIV-1 gp120 to the CD4 receptor with EC50 of 0.85-26.5 nM in virus . It competes with soluble CD4 binding to a monomeric form of gp120 protein in an ELISA assay with an IC50 value of 100nM .

Cellular Effects

This compound successfully halted the HIV-1 virus from penetrating cells in the lab . It works by preventing HIV from “docking” with a cell, and then squeezing inside . The molecule attaches itself to a protein on the surface on HIV’s outer coat that would otherwise dock with a molecule called CD4 on the surface of cells .

Molecular Mechanism

This compound inhibits viral replication by interfering with the binding interactions of gp120 with the cellular CD4 receptor . It binds directly to gp120 at a stoichiometry of approximately 1:1, with a binding affinity similar to that of soluble CD4 .

Temporal Effects in Laboratory Settings

This compound has shown no overt cytotoxicity toward the host cell with a CC50 value of >225μM . It exhibits many favorable pharmacological traits, such as low protein binding, minimal human serum effect on anti-HIV-1 potency, good oral bioavailability in animal species, and a clean safety profile in initial animal toxicology studies .

Dosage Effects in Animal Models

This compound has been tested in dogs, rats, and monkeys, and showed no harmful effects . A two-week study in rats showed the drug could be safely given every day in an oral form . Preliminary data showed the drug was effective against HIV strains that were resistant to more conventional drug therapies .

Metabolic Pathways

This compound is not a potent inhibitor of any of the five major human CYP isoforms, evaluated as recombinant preparations, with IC50 values of >100 μM for CYP1A2 and CYP2C9, 23 μM for CYP2C19, 20 μM for CYP2D6, and 39 to 81 μM for CYP3A4 . Moreover, since this compound is metabolized by CYP450 1A2, 2D6, and 3A4, it is unlikely to lead to severe drug−drug interactions in a clinical setting .

准备方法

The synthesis of BMS-378806 involves several steps, starting with the preparation of key intermediates. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods for this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring compliance with regulatory standards for pharmaceutical manufacturing .

化学反应分析

BMS-378806 undergoes various chemical reactions, including substitution and addition reactions . Common reagents used in these reactions include organic solvents, acids, and bases . The major products formed from these reactions are typically derivatives of the original compound, with modifications to the functional groups attached to the core structure .

相似化合物的比较

Similar compounds include BMS-488043 and BMS-626529, which also target the gp120-CD4 interaction . BMS-378806 is unique in its specific binding affinity and its ability to inhibit a broad range of HIV-1 strains . Other similar compounds, such as BMS-386150, have slight modifications to their chemical structure, such as the addition of a bromine atom, which can affect their potency and efficacy .

属性

IUPAC Name |

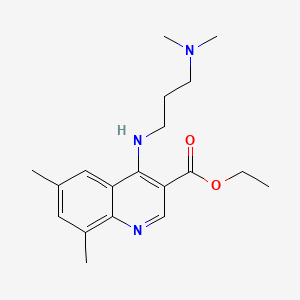

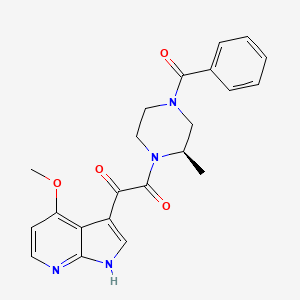

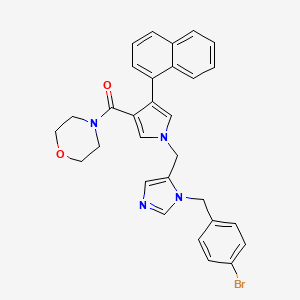

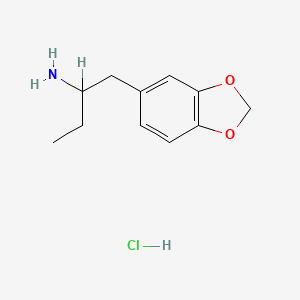

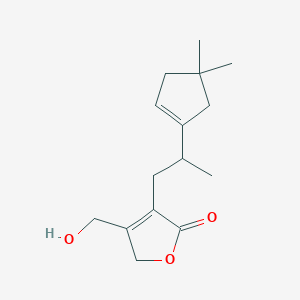

1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4/c1-14-13-25(21(28)15-6-4-3-5-7-15)10-11-26(14)22(29)19(27)16-12-24-20-18(16)17(30-2)8-9-23-20/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,24)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGPFTLYBPQBIX-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)C(=O)C2=CNC3=NC=CC(=C23)OC)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)C(=O)C2=CNC3=NC=CC(=C23)OC)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357263-13-9 | |

| Record name | BMS-378806 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357263139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-378806 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMN5E6PLUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 4-benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806)?

A1: this compound is a small molecule HIV-1 inhibitor that acts by binding to the viral envelope glycoprotein gp120, specifically within or near the CD4 binding site. [, , , , ] This binding prevents the conformational changes in gp120 that are necessary for the virus to bind to the CD4 receptor on host cells, effectively inhibiting viral entry. [, , , ]

Q2: How does this compound impact the binding of other molecules to gp120?

A3: this compound has been shown to enhance the binding of broadly neutralizing antibodies to gp120, while decreasing the binding of poorly neutralizing antibodies. [] This suggests that this compound stabilizes a specific conformation of gp120, potentially a pre-triggered state, which is a desirable target for vaccine development. []

Q3: Can this compound inhibit CD4-independent HIV-1 infection?

A4: No, this compound specifically targets the gp120-CD4 interaction and is not effective against CD4-independent viral infection. [] This further confirms the specificity of this compound for the CD4 binding site of gp120. []

Q4: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C23H24N4O4, and its molecular weight is 420.46 g/mol. []

Q5: Is there any spectroscopic data available for this compound?

A6: Yes, high-field 1H NMR spectroscopy has been utilized to characterize the conformational flexibility of this compound. [, ] Studies revealed the existence of different conformational families due to the arrangements of its planar amido functions, which was corroborated by theoretical calculations. [, ]

Q6: How do modifications to the piperazine ring of this compound affect its antiviral activity?

A7: Both the presence and the specific (R) configuration of the methyl group at the 3-position of the piperazine ring are crucial for optimal antiviral activity. [] Modifications at this position can significantly impact the compound's potency. []

Q7: Does modifying the indole or azaindole ring of this compound influence its activity?

A8: Yes, the electronegativity of the substituent at the C-4 position of the indole or azaindole ring plays a significant role in antiviral activity. [] Small, electron-donating groups, like fluorine or methoxy, enhance the activity, while electron-withdrawing groups, like nitro, diminish it. [] Bulky groups at this position hinder binding and reduce activity. []

Q8: Can the N-1 position of the indole ring in this compound be modified without affecting its activity?

A9: Modifications at the N-1 position of the indole ring typically lead to a loss of antiviral activity, suggesting this position is critical for binding. []

Q9: What is known about the absorption of this compound?

A11: this compound displays species-dependent oral bioavailability. It exhibits moderate absorption in rats and monkeys (19-24%) but higher absorption in dogs (77%). [] Prolonged absorption is observed in rats and monkeys. [] The compound shows modest Caco-2 permeability, potentially limited by P-glycoprotein efflux. []

Q10: How is this compound distributed in the body?

A12: this compound has a moderate volume of distribution (0.4-0.6 L/kg) and exhibits low brain penetration in rats, possibly due to P-glycoprotein efflux. []

Q11: What are the primary routes of this compound metabolism and elimination?

A13: this compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes 1A2, 2D6, and 3A4. [] Both renal and hepatic clearance contribute to its elimination, with hepatic clearance playing a larger role. []

Q12: What is the half-life of this compound in various species?

A14: this compound exhibits a short half-life after intravenous administration (0.3-1.2 h) and a longer apparent terminal half-life after oral administration (2.1 h in rats and 6.5 h in monkeys). []

Q13: Does this compound select for resistant HIV-1 variants?

A15: Yes, resistance to this compound can emerge in vitro, although it appears to develop relatively slowly. [, ]

Q14: Where are the resistance mutations to this compound located?

A16: Resistance mutations to this compound have been mapped to the HIV-1 envelope protein, particularly in the gp120 region. [, , ] Two key substitutions, M426L and M475I, are located within or near the CD4 binding pocket of gp120. [, ]

Q15: Does pre-existing resistance to this compound vary among HIV-1 subtypes?

A17: Genotypic analysis of HIV-1 subtypes A-G suggests that the natural prevalence of mutations associated with this compound resistance is higher in non-B subtypes compared to subtype B. [] This implies that this compound might have reduced efficacy against certain non-B HIV-1 subtypes. []

Q16: How potent is this compound against different HIV-1 isolates?

A18: this compound demonstrates potent inhibitory activity against a wide range of HIV-1 laboratory and clinical isolates, including R5-tropic, X4-tropic, and dual-tropic viruses. [, ] The compound exhibits a median EC50 of 0.04 μM against a panel of B subtype isolates. []

Q17: Does this compound show activity in mucosal tissues?

A19: Research on BMS-599793 (DS003), an analog of this compound, indicates promising activity in different human mucosal tissue models, including ecto-cervical, penile, and colorectal explants. [] The inhibitory effect of BMS-599793 was enhanced with longer exposure times and when combined with a fusion inhibitor. []

Q18: Are there preclinical models demonstrating the efficacy of this compound or its analogs?

A20: Studies using trans-infection models with dendritic cells and mucosal migratory cells show that BMS-599793 effectively inhibits HIV-1 transmission to CD4+ T cells. [] These findings support further exploration of BMS-599793 and similar analogs as potential pre-exposure prophylaxis candidates. []

Q19: What analytical techniques have been employed to study this compound?

A19: Several analytical methods have been utilized to characterize this compound and its interactions. These include:

- High-Performance Liquid Chromatography/Tandem Mass Spectrometry (HPLC/MS/MS): This technique has been used to quantify this compound in human plasma and urine samples for pharmacokinetic studies. []

- Fluorescence Polarization: A high-throughput fluorescence polarization assay using a fluorescein-labeled CD4 mimic has been developed to study the binding of this compound and other ligands to the CD4 binding site of gp120. []

- Bio-layer Interferometry: This technique has been used to investigate the binding kinetics and affinity of BMS-599793, an analog of this compound, to gp120. []

- Flow Cytometry: Flow cytometry has been employed to assess the binding of BMS-599793 to the viral envelope and to study its mechanism of action. []

Q20: Have computational methods been used to study this compound?

A20: Yes, computational chemistry and modeling techniques have been employed to study various aspects of this compound, including:

- Conformational Analysis: Theoretical calculations at the B3LYP/6-31G(d) level have been performed to understand the conformational preferences of this compound. [, ] These calculations revealed multiple populated conformations, consistent with the compound's flexibility observed in NMR studies. [, ]

- Molecular Docking: Docking simulations have been utilized to predict the binding mode of this compound to the CD4 binding site on gp120. [] These studies provide insights into the potential interactions responsible for the compound's inhibitory activity. []

- Molecular Dynamics (MD) Simulations: MD simulations have been used to explore the stability of the this compound-gp120 complex and to further characterize the binding interactions. [] These simulations can provide valuable information about the dynamic behavior of the complex and potential mechanisms of inhibition. []

Q21: What are the potential applications of long-acting this compound analogs?

A23: Novel this compound analogs with extended half-lives have been developed, demonstrating the potential for long-acting HIV-1 entry inhibitors. [] These analogs could be valuable tools for:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]butanamide;hydrochloride](/img/structure/B1667129.png)

![sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1667136.png)

![[(2-Hexylcyclopentylidene)amino]thiourea](/img/structure/B1667137.png)

![1,4-Diphenylcyclopenta[d][1,2]oxazine](/img/structure/B1667138.png)

![2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B1667146.png)

![5-[3-(Dimethylamino)propylamino]quinazolino[2,3-a]phthalazin-8-one](/img/structure/B1667147.png)